molecular formula C13H10N4O6 B4625435 N-(6-acetyl-1,3-benzodioxol-5-yl)-4-nitro-1H-pyrazole-3-carboxamide

N-(6-acetyl-1,3-benzodioxol-5-yl)-4-nitro-1H-pyrazole-3-carboxamide

Cat. No.: B4625435
M. Wt: 318.24 g/mol
InChI Key: SYMASFGMRCKSAK-UHFFFAOYSA-N
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Description

N-(6-acetyl-1,3-benzodioxol-5-yl)-4-nitro-1H-pyrazole-3-carboxamide is a complex organic compound characterized by its unique structural features, including a benzodioxole ring, a nitro group, and a pyrazole carboxamide moiety. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Properties

IUPAC Name

N-(6-acetyl-1,3-benzodioxol-5-yl)-4-nitro-1H-pyrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N4O6/c1-6(18)7-2-10-11(23-5-22-10)3-8(7)15-13(19)12-9(17(20)21)4-14-16-12/h2-4H,5H2,1H3,(H,14,16)(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYMASFGMRCKSAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=C(C=C1NC(=O)C3=C(C=NN3)[N+](=O)[O-])OCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-acetyl-1,3-benzodioxol-5-yl)-4-nitro-1H-pyrazole-3-carboxamide typically involves multiple steps:

    Formation of the Benzodioxole Ring: The initial step involves the synthesis of the benzodioxole ring, which can be achieved through the condensation of catechol with acetic anhydride in the presence of a catalyst such as sulfuric acid.

    Nitration: The benzodioxole intermediate is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.

    Pyrazole Formation: The next step involves the formation of the pyrazole ring. This can be done by reacting hydrazine with an appropriate diketone under reflux conditions.

    Carboxamide Formation: Finally, the pyrazole intermediate is reacted with an acyl chloride derivative to form the carboxamide group, completing the synthesis of the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-(6-acetyl-1,3-benzodioxol-5-yl)-4-nitro-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium dithionite.

    Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation: The benzodioxole ring can be oxidized to form quinone derivatives using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium dithionite in aqueous solution.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

    Oxidation: Potassium permanganate in acidic or neutral conditions.

Major Products

    Reduction: Formation of N-(6-amino-1,3-benzodioxol-5-yl)-4-nitro-1H-pyrazole-3-carboxamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Quinone derivatives of the benzodioxole ring.

Scientific Research Applications

N-(6-acetyl-1,3-benzodioxol-5-yl)-4-nitro-1H-pyrazole-3-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent due to its unique structural features.

    Biological Studies: The compound is used in studies to understand its interaction with various biological targets, including enzymes and receptors.

    Chemical Biology: It serves as a probe to study cellular processes and pathways, particularly those involving oxidative stress and inflammation.

    Industrial Applications: Potential use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(6-acetyl-1,3-benzodioxol-5-yl)-4-nitro-1H-pyrazole-3-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzodioxole ring and pyrazole moiety contribute to the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Similar Compounds

  • N-(6-acetyl-1,3-benzodioxol-5-yl)-3,5-dinitrobenzamide
  • N-(6-acetyl-1,3-benzodioxol-5-yl)-2-chloroacetamide
  • N-(6-acetyl-1,3-benzodioxol-5-yl)-3,5-dimethoxybenzamide

Uniqueness

Compared to similar compounds, N-(6-acetyl-1,3-benzodioxol-5-yl)-4-nitro-1H-pyrazole-3-carboxamide is unique due to the presence of the pyrazole ring, which imparts distinct biological activities and chemical reactivity. The combination of the benzodioxole ring with the nitro and carboxamide groups also enhances its potential as a versatile scaffold for drug development and other applications.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique features

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(6-acetyl-1,3-benzodioxol-5-yl)-4-nitro-1H-pyrazole-3-carboxamide
Reactant of Route 2
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N-(6-acetyl-1,3-benzodioxol-5-yl)-4-nitro-1H-pyrazole-3-carboxamide

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